

# centanafadine AISRS assessment protocol clinician rating scale

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## Compound Focus: Centanafadine

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## AISRS Assessment Protocol in Centanafadine Trials

The **Adult Investigator Symptom Rating Scale (AISRS)** is a clinician-rated instrument used to assess the severity of ADHD symptoms in adults. In **centanafadine** clinical trials, it served as a primary tool for evaluating the efficacy of treatment [1] [2].

**Table 1: Key Protocol Specifications for AISRS Assessment**

Protocol Aspect	Specification in Centanafadine Trials
Primary Role	Exploratory efficacy endpoint in long-term safety studies; primary efficacy measure in pivotal Phase 3 trials [1] [2].
Assessment Schedule	Baseline and Weeks 1, 2, 4, 8, 12, 16, 20, 26, 32, 38, 44, and 52/early termination [1].
Rater	Clinician or trained healthcare professional.
Score Interpretation	Higher scores indicate greater symptom severity. Improvement is defined as a reduction in the total score from baseline.

## Reported Efficacy Outcomes with Centanafadine

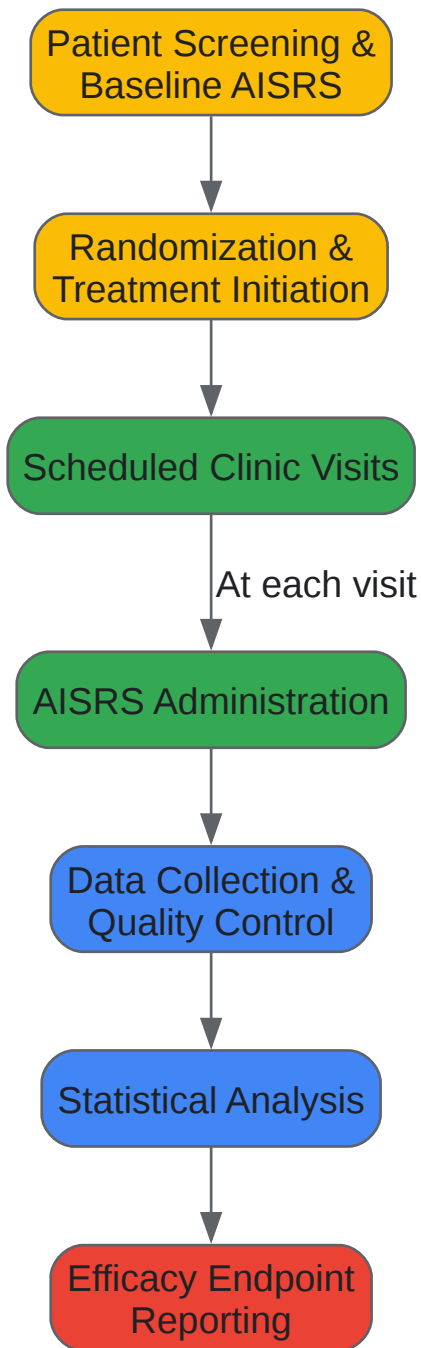
Clinical trials have demonstrated that **centanafadine** sustained-release (SR) is effective in reducing ADHD symptoms in adults, as measured by the AISRS.

**Table 2: Summary of AISRS Efficacy Outcomes from Clinical Trials**

Trial Type & Duration	Reported Efficacy on AISRS	Context & Notes
<b>52-Week Open-Label Study</b>	Improvement of up to <b>57%</b> in AISRS total scores from baseline [1] [3].	Demonstrates long-term maintenance of effect.
<b>Two 6-Week Pivotal Phase 3 Trials</b>	Centanafadine 200 mg/d: <b>25.5% to 32.2%</b> improvement vs. placebo (17.7% to 24.2%) [1].	Significant reduction in symptoms compared to placebo.
<b>Two 6-Week Pivotal Phase 3 Trials</b>	Centanafadine 400 mg/d: <b>24.6% to 32.2%</b> improvement vs. placebo (17.7% to 24.2%) [1].	Significant reduction in symptoms compared to placebo.
<b>Indirect Comparison (MAIC)</b>	Efficacy was <b>comparable</b> to atomoxetine and viloxazine ER, but <b>lower</b> than lisdexamfetamine [2].	Based on a matching-adjusted indirect comparison (MAIC).

## Workflow of AISRS Assessment in a Clinical Trial

The diagram below illustrates the standard workflow for implementing the AISRS in a **centanafadine** trial, from screening through to final analysis.



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## Key Methodological Considerations

- **Population and Diagnosis:** Trial participants are adults (18-55 years) who meet the DSM-5 criteria for ADHD, with the diagnosis often confirmed using structured clinical interviews like the Mini International Neuropsychiatric Interview (MINI) [1].

- **Rater Training:** To ensure consistency and reliability of AISRS scores across multiple trial sites, it is imperative that all clinician raters undergo standardized training on the administration and scoring of the scale.
- **Data Handling:** AISRS data are collected at predefined time points. The primary efficacy analysis typically focuses on the **change in AISRS total score from baseline to the endpoint** (e.g., Week 6 in short-term trials), often analyzed using a mixed-model repeated measures (MMRM) or similar statistical approach [1].

## Comparative Evidence and Clinical Implications

An anchored Matching-Adjusted Indirect Comparison (MAIC) provides context for **centanafadine's** profile relative to other common ADHD treatments in adults [2]:

- **Safety vs. Efficacy Trade-off:** **Centanafadine** demonstrated a **significantly better short-term safety profile** than lisdexamfetamine, atomoxetine, and viloxazine ER, with a lower incidence of side effects like lack of appetite, dry mouth, and nausea. However, its efficacy in reducing AISRS scores, while robust against placebo and comparable to other non-stimulants, was lower than that of lisdexamfetamine [2].
- **Managed Care Considerations:** The favorable safety profile suggests that **centanafadine** could be a valuable treatment option to minimize adverse event-related costs and treatment discontinuations, thereby effectively managing ADHD symptoms over the long term [2].

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## References

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2. Assessment of centanafadine in adults with attention-deficit ... [pmc.ncbi.nlm.nih.gov]
3. 52-Week Open-Label Safety and Tolerability Study of ... [pubmed.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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